molecular formula C12H16BrNO3 B6008507 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol

Cat. No.: B6008507
M. Wt: 302.16 g/mol
InChI Key: NJWKXCLFTYJBOS-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and a morpholinomethyl group attached to a phenolic ring

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.

Mode of Action

The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This results in the weakening of the bacterial cell wall, which can lead to cell death.

Result of Action

The molecular effect of the compound’s action is the inhibition of InhA, leading to a disruption in the synthesis of mycolic acids . On a cellular level, this results in the weakening of the bacterial cell wall, potentially leading to cell death. Therefore, the compound could have potential antibacterial effects against Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol typically involves the following steps:

    Bromination: The starting material, 6-methoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenolic ring.

    Formylation: The brominated product is then subjected to formylation using formaldehyde and a base such as sodium hydroxide or potassium carbonate. This step introduces a formyl group at the 4-position of the phenolic ring.

    Morpholinomethylation: The formylated product is reacted with morpholine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of the morpholinomethyl group at the 4-position of the phenolic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The morpholinomethyl group can be reduced to form simpler amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution Reactions: Formation of substituted phenols with various functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic derivatives.

    Reduction Reactions: Formation of amine derivatives with reduced morpholinomethyl groups.

Scientific Research Applications

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Lacks the morpholinomethyl group, which may result in different chemical reactivity and biological activity.

    6-Methoxy-4-(morpholinomethyl)phenol: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

    2-Bromo-6-methoxyphenol: Lacks the morpholinomethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is unique due to the presence of all three functional groups (bromine, methoxy, and morpholinomethyl) on the phenolic ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-bromo-6-methoxy-4-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKXCLFTYJBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCOCC2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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